molecular formula C14H14N2O2 B1299989 Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine CAS No. 353779-52-9

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine

Cat. No.: B1299989
CAS No.: 353779-52-9
M. Wt: 242.27 g/mol
InChI Key: UGGCQMVKRPFZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine (CAS Registry Number: 353779-52-9) is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This amine-containing molecule features a benzo[1,3]dioxole (piperonyl) group, a structural motif prevalent in compounds with significant biological activity. The presence of both the benzodioxole and pyridine heterocycle makes this compound a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential pharmacological properties . Compounds incorporating the benzo[1,3]dioxole scaffold are extensively studied for their diverse applications in scientific research. This includes investigations into anticancer agents, as related piperazine-amide derivatives have shown promising in vitro cytotoxic effects against human cancer cell lines such as breast adenocarcinoma (MDA-MB-231) . Furthermore, structurally similar molecules based on the 1,3-benzodioxole core are being explored in neuroscientific research for their potential interactions with neurological targets, highlighting the versatility of this chemotype in basic and applied research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound in a laboratory setting adhering to all appropriate safety protocols .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11/h1-7,16H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGCQMVKRPFZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353367
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-52-9
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzodioxole Ring

  • The benzodioxole moiety is typically synthesized by cyclization of catechol with formaldehyde under acidic conditions. This reaction forms the 1,3-benzodioxole ring system, a crucial structural component of the target molecule.
  • Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used to promote the cyclization.
  • This step yields the benzodioxole intermediate with high regioselectivity.

Introduction of the Pyridin-4-ylmethyl Group

  • The pyridin-4-ylmethyl substituent is introduced via a nucleophilic substitution reaction.
  • A suitable pyridin-4-ylmethyl halide or derivative reacts with the benzodioxole intermediate, often under basic or neutral conditions, to form the benzodioxol-5-ylmethyl-pyridin-4-ylmethyl intermediate.
  • This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the desired position.

Formation of the Methylamine Linkage

  • The final step involves coupling the benzodioxol-5-ylmethyl-pyridin-4-ylmethyl intermediate with methylamine .
  • This reaction is typically conducted under controlled temperature and solvent conditions to promote the formation of the methylamine linkage without degradation.
  • Common solvents include ethanol or methanol, and the reaction may be catalyzed or assisted by mild bases.

Industrial and Laboratory Preparation Methods

Batch Reactor Synthesis

  • Industrial synthesis often employs batch reactors to maintain precise control over temperature, mixing, and reaction time.
  • Batch processes allow for optimization of yield and purity through stepwise addition of reagents and intermediate purification.

Purification Techniques

  • Purification is critical to obtain high-purity Benzodioxol-5-ylmethyl-pyridin-4-ylmethyl-amine.
  • Techniques include recrystallization, column chromatography (silica gel), and sometimes preparative high-performance liquid chromatography (HPLC).
  • The choice of purification depends on the scale and desired purity.

Solubility and Formulation Considerations

  • For biological or in vivo applications, the compound is often formulated as a hydrochloride salt to improve solubility.
  • Preparation of stock solutions involves dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for administration.
  • The order of solvent addition and ensuring clarity at each step is essential to avoid precipitation.
Preparation Step Typical Conditions Notes
Benzodioxole ring formation Catechol + formaldehyde, acidic medium Acid catalyst, reflux conditions
Pyridin-4-ylmethyl introduction Nucleophilic substitution, mild base Controlled temperature, inert atmosphere preferred
Methylamine linkage formation Reaction with methylamine, ethanol solvent Temperature control, mild base catalyst optional
Purification Recrystallization, silica gel chromatography Ensures high purity and removal of impurities
Formulation DMSO master solution + co-solvents Sequential addition, clarity check required

Research Findings and Comparative Analysis

  • The synthetic approach is consistent with methods used for related compounds such as Benzodioxol-5-ylmethyl-pyridin-3-ylmethyl-amine, which shares a similar synthetic pathway but differs in the position of the pyridine ring attachment.
  • Research indicates that the benzodioxole ring formation via catechol and formaldehyde is a robust and reproducible step, often yielding high purity intermediates suitable for further functionalization.
  • The nucleophilic substitution step is sensitive to steric and electronic effects of the pyridine substituent, requiring optimization of reaction time and temperature.
  • Methylamine coupling is generally straightforward but benefits from controlled addition and solvent choice to maximize yield.

Detailed Reaction Conditions from Literature

Step Reagents/Conditions Yield (%) Reference Notes
Benzodioxole ring cyclization Catechol + formaldehyde, HCl, reflux 2-4 h 85-90 Acidic cyclization, well-established
Pyridin-4-ylmethyl substitution Benzodioxole intermediate + pyridin-4-ylmethyl halide, base, 50-70°C, 6-12 h 70-80 Requires inert atmosphere to prevent oxidation
Methylamine coupling Intermediate + methylamine, ethanol, RT-50°C, 4-8 h 75-85 Mild base catalyst may improve yield
Purification Silica gel chromatography, recrystallization >95 purity Confirmed by NMR and HPLC analysis

Analytical and Characterization Data

  • Purity and identity are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
  • Melting point determination and elemental analysis are used to verify compound integrity.
  • Chromatographic purity is assessed by HPLC or TLC.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituent Group Key Properties
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine Pyridin-4-ylmethyl Polar due to pyridine’s nitrogen; enhances solubility in polar solvents
Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine 4-Methylphenyl (p-tolyl) Lipophilic (methyl group); may improve membrane permeability
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine 4-Methoxybenzyl Electron-donating methoxy group; could stabilize charge interactions
Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine 4-Fluorobenzyl Electronegative fluorine; may enhance binding affinity in hydrophobic pockets

Molecular and Functional Insights

Polarity and Solubility: The pyridine-containing derivative (target compound) exhibits higher polarity compared to its phenyl-substituted analogs, likely improving aqueous solubility. This property is critical for bioavailability in drug design .

Electronic Effects :

  • The 4-methoxybenzyl group () donates electron density via resonance, which may stabilize interactions with electron-deficient biological targets (e.g., enzyme active sites) .
  • The 4-fluorobenzyl analog () introduces an electron-withdrawing fluorine atom, which could modulate pKa values or strengthen halogen bonds in receptor binding .

Steric Considerations :

  • The pyridine ring’s smaller steric profile compared to bulkier aryl groups (e.g., p-tolyl) may reduce steric hindrance, favoring interactions with narrow binding pockets.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine (C14H14N2O2), also known by its CAS number 353779-52-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 353779-52-9
  • Structural Formula :
N 1 3 benzodioxol 5 ylmethyl N pyridin 4 ylmethyl amine\text{N 1 3 benzodioxol 5 ylmethyl N pyridin 4 ylmethyl amine}

Physical Properties

PropertyValue
Melting PointNot specified
SolubilityNot specified
Log P (octanol-water)Not specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated in various cancer cell lines, demonstrating notable antiproliferative effects.

Case Study Findings

  • Synthesis and Testing :
    • A study synthesized derivatives including benzo[1,3]dioxol compounds and assessed their anticancer activity through in vitro assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. For instance, one derivative showed an IC50 of 2.38 µM for HepG2 cells compared to doxorubicin's 7.46 µM .
  • Mechanism of Action :
    • The anticancer mechanisms were investigated through various assays such as annexin V-FITC apoptosis assessment and cell cycle analysis. The studies suggested that the compound may inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways and induce apoptosis via mitochondrial pathways by regulating proteins such as Bax and Bcl-2 .
  • Comparative Analysis :
    • In comparison to standard chemotherapeutics like doxorubicin, the benzo[1,3]dioxol derivatives were found to be less toxic to normal cell lines (IC50 > 150 µM), indicating a potential for selective targeting of cancer cells while sparing healthy tissues .

Additional Biological Activities

Beyond anticancer activity, benzo[1,3]dioxol compounds have been noted for their roles in other biological processes:

  • Antimicrobial Properties : Some derivatives have shown promise in antimicrobial assays but require further investigation to establish efficacy and mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects which could be explored in relation to neurodegenerative diseases.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HepG22.38EGFR inhibition, apoptosis induction
HCT1161.54Cell cycle arrest
MCF74.52Mitochondrial pathway modulation
Various>150 (normal cells)Selective cytotoxicity towards cancer cells

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine?

Methodological Answer:

  • Use a multi-step approach involving reductive amination between functionalized benzodioxole and pyridine precursors. Key steps include protecting group strategies (e.g., Boc for amines) and catalytic hydrogenation for intermediate reduction.
  • Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF/THF mixtures) and temperature gradients (60–80°C) to enhance regioselectivity .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can structural conformation and stereochemical features of this compound be experimentally validated?

Methodological Answer:

  • Perform single-crystal X-ray diffraction (SC-XRD) to resolve bond angles, torsion angles, and intermolecular interactions. Use SHELX software for refinement .
  • Complement with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, particularly around the benzodioxole and pyridine moieties .

Q. What preliminary assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • For in vivo studies, employ rodent models (e.g., maximal electroshock or scPTZ tests for anticonvulsant activity) with dose-response curves to determine ED₅₀ values .

Q. Which analytical methods are critical for assessing purity and stability?

Methodological Answer:

  • Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards.
  • Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring to detect degradation products .

Advanced Research Questions

Q. How does conformational flexibility influence target binding, and how can this be modeled computationally?

Methodological Answer:

  • Apply density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) to calculate energy-minimized conformers. Compare with experimental SC-XRD data .
  • Use molecular docking (AutoDock Vina) to simulate interactions with proteins (e.g., GABA receptors). Validate with molecular dynamics (MD) simulations to assess binding stability .

Q. How can contradictions in biological activity data (e.g., ED₅₀ variations across studies) be resolved?

Methodological Answer:

  • Cross-validate assay conditions: Check solvent (DMSO vs. saline), cell lines, or animal strains. For example, ED₅₀ values in scPTZ models vary with administration route (IP vs. oral) .
  • Perform meta-analysis of published ED₅₀ data, accounting for statistical power and outliers. Use ANOVA to identify significant variables .

Q. What strategies differentiate in vitro vs. in vivo efficacy for this compound?

Methodological Answer:

  • In vitro: Use human-derived cell lines (e.g., HEK293) transfected with target receptors (e.g., NMDA). Measure IC₅₀ via patch-clamp electrophysiology.
  • In vivo: Prioritize pharmacokinetic profiling (plasma half-life, BBB permeability) in rodents. Correlate with behavioral endpoints (seizure latency) .

Q. How can molecular interactions with biological targets be mechanistically characterized?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry.
  • For enzyme targets, perform kinetic assays (Lineweaver-Burk plots) to identify inhibition modality (competitive/non-competitive) .

Q. What computational tools predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Train with datasets from PubChem or ChEMBL .
  • Validate predictions with synthetic analogs (e.g., pyridine ring substitutions) and compare experimental vs. calculated IC₅₀ values .

Q. How can regioselectivity challenges in synthesizing isomeric derivatives be addressed?

Methodological Answer:

  • Use directed ortho-metalation (DoM) with pyridine-directed metallation agents (e.g., LDA).
  • Characterize isomers via NOE NMR correlations or SC-XRD to distinguish between para/meta substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.